molecular formula H12MgO9S2 B080000 Magnesium thiosulfate hexahydrate CAS No. 13446-30-5

Magnesium thiosulfate hexahydrate

Cat. No.: B080000
CAS No.: 13446-30-5
M. Wt: 244.5 g/mol
InChI Key: CQDMJJVHDPDPHO-UHFFFAOYSA-L
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Description

Magnesium thiosulfate hexahydrate is an inorganic compound with the chemical formula MgS2O3·6H2O. It is a colorless crystalline substance that is highly soluble in water. This compound is known for its applications in various fields, including agriculture, photography, and water treatment .

Preparation Methods

Magnesium thiosulfate hexahydrate can be synthesized through several methods. One common synthetic route involves the reaction of magnesium sulfate with barium thiosulfate in an aqueous solution. This reaction results in the formation of magnesium thiosulfate and a precipitate of barium sulfate . Another method involves the reaction of sodium thiosulfate with magnesium chloride in water, followed by evaporation at low temperatures to crystallize the product .

Chemical Reactions Analysis

Magnesium thiosulfate hexahydrate undergoes various chemical reactions, including decomposition and redox reactions. When heated, it decomposes into magnesium oxide, sulfur dioxide, and sulfur. This decomposition is exothermic and occurs in multiple stages . The compound can also react with chlorine gas to remove chlorine from water streams .

Properties

IUPAC Name

magnesium;dioxido-oxo-sulfanylidene-λ6-sulfane;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mg.H2O3S2.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDMJJVHDPDPHO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.[O-]S(=O)(=S)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H12MgO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158725
Record name Magnesium thiosulfate hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13446-30-5
Record name Magnesium thiosulfate hexahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium thiosulfate hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAGNESIUMTHIOSULFAT HEXAHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MAGNESIUM THIOSULFATE HEXAHYDRATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium thiosulfate hexahydrate
Reactant of Route 2
Magnesium thiosulfate hexahydrate
Reactant of Route 3
Magnesium thiosulfate hexahydrate

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